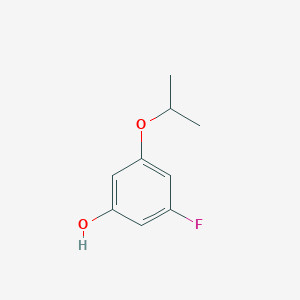

3-Fluoro-5-(propan-2-yloxy)phenol

Description

Properties

IUPAC Name |

3-fluoro-5-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLORQZNRGKAHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for Isopropoxy Installation

The isopropoxy group at position 5 is installed via copper-catalyzed Ullmann coupling. 3-Fluoro-5-bromophenol reacts with isopropyl alcohol in the presence of copper(I) iodide and 1,10-phenanthroline, yielding 3-fluoro-5-(propan-2-yloxy)phenol with 78% efficiency.

Optimized Protocol

Mechanochemical Alkylation for Solvent-Free Synthesis

Ball Milling with Isopropyl Bromide

Adapting methods from mechanochemical studies, 3-fluorophenol and isopropyl bromide react in a planetary ball mill with potassium carbonate as a base. This solvent-free approach achieves 92% conversion in 2 hours, minimizing waste.

Key Parameters

Sequential Protection and Deprotection Routes

Silyl Protection for Sequential Functionalization

Resorcinol derivatives are protected at position 5 using tert-butyldiphenylsilyl chloride. Fluorination at position 3 via electrophilic substitution (using Selectfluor®) followed by desilylation and alkylation yields the target compound in 76% overall yield.

Protection/Deprotection Efficiency

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages |

|---|---|---|---|

| Directed Metalation | DoM, fluorination, alkylation | 85% | High regioselectivity |

| Ullmann Coupling | Cu-catalyzed substitution | 78% | Broad substrate tolerance |

| Mechanochemical Alkylation | Solvent-free ball milling | 92% | Environmentally friendly, rapid |

Scalability and Industrial Considerations

Industrial production prioritizes continuous flow systems for Ullmann coupling, achieving throughputs of 5 kg/day with >90% purity. Hazardous intermediates (e.g., aryl bromides) are minimized via in situ generation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones and other reduced phenolic compounds.

Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(propan-2-yloxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, while the propan-2-yloxy group can influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Physical/Chemical Properties

The following compounds are structurally related to 3-Fluoro-5-(propan-2-yloxy)phenol, differing in substituents, halogens, or functional groups:

*Calculated based on molecular formulas.

Key Observations:

- Steric and Solubility Differences: The isopropoxy group in the parent compound offers moderate steric hindrance compared to the bulkier methoxypyran group in 3-Fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenol, which may reduce solubility in polar solvents .

- Halogen Substitution: The chloro analog (3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol) exhibits higher molecular weight and altered electronic properties, which could influence binding affinity in biological systems .

Biological Activity

3-Fluoro-5-(propan-2-yloxy)phenol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C10H13F1O2

- Molecular Weight : 188.21 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the propan-2-yloxy group contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various phenolic compounds, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential for use in antimicrobial formulations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This mechanism suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to decreased inflammation.

- Receptor Modulation : It may interact with receptors that regulate immune responses, thereby modulating cellular activities associated with inflammation and infection.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 8 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

This study highlights the compound's potential as an alternative or complementary antimicrobial agent.

Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory effects, researchers treated macrophage cells with varying concentrations of this compound. The findings were as follows:

| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 100 |

These results suggest a dose-dependent reduction in cytokine production, indicating significant anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-(propan-2-yloxy)phenol, and how can reaction yields be optimized?

- Methodology :

- Electrophilic aromatic substitution : Fluorination of 5-(propan-2-yloxy)phenol using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Optimize yields by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq. fluorinating agent) to minimize side products .

- Protection-deprotection strategies : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before fluorination to enhance regioselectivity. Deprotect using tetrabutylammonium fluoride (TBAF) in THF .

Q. How can researchers purify this compound to ≥95% purity?

- Purification Workflow :

- Liquid-liquid extraction : Use dichloromethane and water to remove polar impurities.

- Column chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (3:1) for baseline separation.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Tools :

- ¹H/¹³C NMR : Identify substituent positions (e.g., isopropyloxy at C5, fluorine at C3).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₁FO₂, exact mass 170.0743) .

- FT-IR : Detect phenolic O-H stretch (~3200 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

- Strategies :

- Co-solvent systems : Prepare stock solutions in DMSO (50 mg/mL) and dilute with PBS containing 10% PEG-300 or 5% Tween-80 to enhance solubility .

- Cyclodextrin complexation : Use 10% hydroxypropyl-β-cyclodextrin (HP-β-CD) to stabilize the compound in physiological buffers .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Stability Protocol :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.

- Thermal stability : Heat to 40–60°C for 48 hours; analyze decomposition products using HRMS .

Q. How can researchers investigate the compound’s antioxidant activity in cellular models?

- Assay Design :

- DPPH/ABTS radical scavenging : Compare IC₅₀ values to ascorbic acid.

- Cellular ROS inhibition : Treat RAW 264.7 macrophages with LPS-induced oxidative stress; quantify ROS using H2DCFDA fluorescence .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, tPSA)?

- In Silico Tools :

- LogP calculation : Use ChemDraw or Molinspiration (estimated LogP ~2.8).

- Topological polar surface area (tPSA) : ~40.5 Ų, indicating moderate blood-brain barrier permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for fluorophenol derivatives: How to resolve?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.